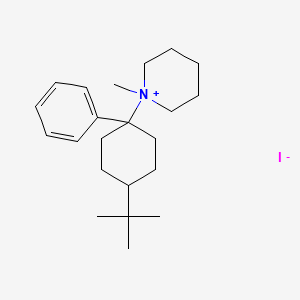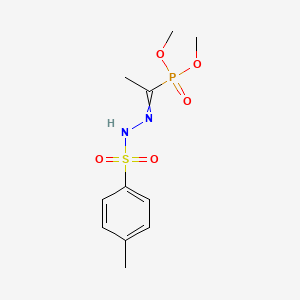
N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of phosphonic acid esters This compound is known for its unique structural features, which include a dimethoxyphosphoryl group and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with a phosphorylating agent such as dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
化学反応の分析
Types of Reactions
N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of phosphatase enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
作用機序
The mechanism of action of N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound binds to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or protective effects. The phosphoryl group plays a crucial role in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- N-(1-dimethoxyphosphorylethylideneamino)-4-chlorobenzenesulfonamide
- N-(1-dimethoxyphosphorylethylideneamino)-4-nitrobenzenesulfonamide
- N-(1-dimethoxyphosphorylethylideneamino)-4-methoxybenzenesulfonamide
Uniqueness
N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological or agrochemical properties.
特性
CAS番号 |
26584-00-9 |
|---|---|
分子式 |
C11H17N2O5PS |
分子量 |
320.30 g/mol |
IUPAC名 |
N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17N2O5PS/c1-9-5-7-11(8-6-9)20(15,16)13-12-10(2)19(14,17-3)18-4/h5-8,13H,1-4H3 |
InChIキー |
DPSPXPQVKFNVGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


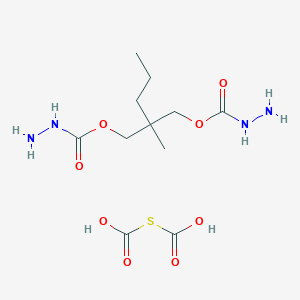
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)

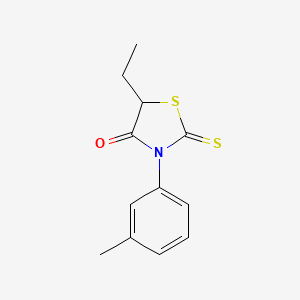
![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
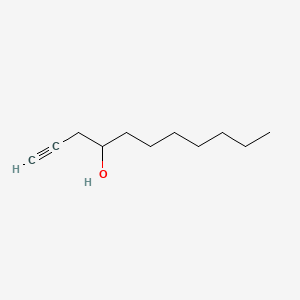
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)




